

Valiolamine absolute configuration and stereochemistry

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Compound Focus: Valiolamine

CAS No.: 83465-22-9

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Absolute Configuration and Stereochemistry

The complete IUPAC name for **valiolamine** reveals its specific stereochemistry: **(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol** [1]. This systematic name defines the stereocenters at positions 1, 2, 3, 4, and 5 of the cyclohexane ring.

The absolute configuration of **valiolamine** is the same as that of **α -D-glucose** [2]. This structural similarity is key to its function as a transition-state mimic, allowing it to bind potently to the active sites of α -glucosidase enzymes [2].

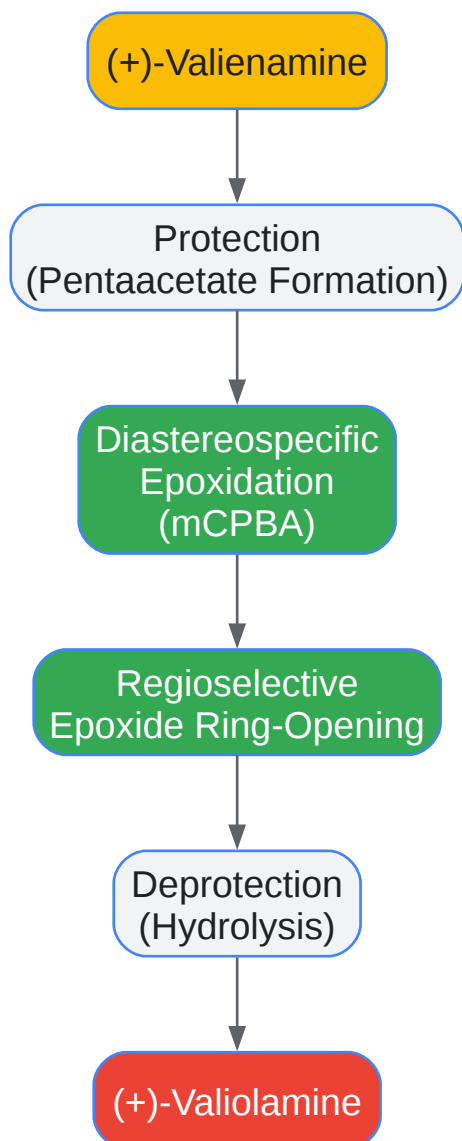
The spatial arrangement of its functional groups is vital for its potency. Research indicates that **valiolamine** is a more effective inhibitor of enzymes like porcine intestinal sucrase, maltase, and isomaltase than the related aminocyclitols valienamine and validamine [3] [2].

Synthetic Methodologies and Stereocontrol

Valiolamine can be produced synthetically, which allows for precise control over its stereochemistry. The table below summarizes two key synthetic strategies:

Strategy	Key Stereochemical Steps	Key Features
From Valienamine [4]	Diastereospecific epoxidation; Highly regioselective epoxide ring-opening.	Short, industrially viable route (5 steps, 80% yield); Avoids hazardous reagents (e.g., bromine) [4].
From <i>myo</i> - Inositol [5]	Stereoselective addition of dichloromethylithium to an inosose intermediate.	Uses a readily available chiral starting material; High regioselectivity in benzylation step [5].

The following diagram outlines the synthetic workflow starting from valienamine, highlighting the key stereospecific steps.



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Synthetic route to **valiolamine** from valienamine featuring stereospecific steps [4].

Biological Significance and Derivatives

The precise stereochemistry of **valiolamine** is directly responsible for its high potency as an **α -glucosidase inhibitor** [3] [2]. This activity is the foundation of its clinical importance.

Valiolamine itself is the direct precursor to the anti-diabetic drug **Voglibose** [4] [2] [6]. Voglibose is used to treat diabetes by slowing carbohydrate digestion and reducing postprandial blood sugar spikes [2]. The synthesis of voglibose involves coupling **valiolamine** with a propanediol moiety [2].

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